molecular formula C42H50N4O7 B1200167 Sdz pri 053 CAS No. 164514-52-7

Sdz pri 053

Cat. No.: B1200167
CAS No.: 164514-52-7
M. Wt: 722.9 g/mol
InChI Key: ZVWSWYSIMOZTTG-QVDBQUMVSA-N
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Description

SDZ-PRI-053 is an orally bioavailable inhibitor of human immunodeficiency virus type 1 (HIV-1) proteinase. It contains the 2-aminobenzylstatine moiety, which acts as a novel transition-state analog. This compound has shown potent antiviral activity against HIV-1 replication in various cell lines, primary lymphocytes, and primary monocytes .

Preparation Methods

The synthesis of SDZ-PRI-053 involves the incorporation of the 2-aralkyl-amino-substituted statine moiety. The synthetic route includes the following steps:

Chemical Reactions Analysis

SDZ-PRI-053 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, which may alter its antiviral activity.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially affecting its efficacy.

    Substitution: Substitution reactions involving the 2-aminobenzylstatine moiety can lead to the formation of various analogs with different biological activities.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SDZ-PRI-053 has several scientific research applications:

Mechanism of Action

The mechanism of action of SDZ-PRI-053 involves the inhibition of HIV-1 proteinase. This enzyme is crucial for the processing of the gag precursor protein, which is essential for viral replication. By inhibiting this enzyme, SDZ-PRI-053 prevents the maturation of viral particles, thereby reducing the infectivity of the virus .

Comparison with Similar Compounds

SDZ-PRI-053 is compared with other HIV-1 proteinase inhibitors, such as:

    Indinavir: Another potent HIV-1 proteinase inhibitor with a different chemical structure.

    Ritonavir: Known for its ability to boost the efficacy of other protease inhibitors.

    Saquinavir: One of the first HIV-1 proteinase inhibitors developed, with a distinct mechanism of action.

The uniqueness of SDZ-PRI-053 lies in its 2-aminobenzylstatine moiety, which provides a novel transition-state analog for HIV-1 proteinase inhibition .

Properties

CAS No.

164514-52-7

Molecular Formula

C42H50N4O7

Molecular Weight

722.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C42H50N4O7/c1-42(2,3)38(46-41(51)53-26-29-15-9-6-10-16-29)40(50)44-33(23-27-13-7-5-8-14-27)37(48)36(43-25-28-19-21-31(52-4)22-20-28)39(49)45-35-32-18-12-11-17-30(32)24-34(35)47/h5-22,33-38,43,47-48H,23-26H2,1-4H3,(H,44,50)(H,45,49)(H,46,51)/t33-,34+,35-,36+,37+,38+/m0/s1

InChI Key

ZVWSWYSIMOZTTG-QVDBQUMVSA-N

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC2C(CC3=CC=CC=C23)O)NCC4=CC=C(C=C4)OC)O)NC(=O)OCC5=CC=CC=C5

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O)NCC4=CC=C(C=C4)OC)O)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC2C(CC3=CC=CC=C23)O)NCC4=CC=C(C=C4)OC)O)NC(=O)OCC5=CC=CC=C5

Key on ui other cas no.

164514-52-7

Synonyms

SDZ PRI 053
SDZ PRI-053

Origin of Product

United States

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